molecular formula C13H19N5O B7082426 N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B7082426
M. Wt: 261.32 g/mol
InChI Key: NYGJEQQWDTZEPK-UHFFFAOYSA-N
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Description

N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a synthetic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-2-5-11(4-1)19-9-3-6-14-12-13-17-16-10-18(13)8-7-15-12/h7-8,10-11H,1-6,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGJEQQWDTZEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCCNC2=NC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine core. For example, a reaction between a hydrazine derivative and a suitable diketone can yield the triazolopyrazine scaffold.

    Introduction of the Cyclopentyloxypropyl Group: The next step involves the alkylation of the triazolopyrazine core with a cyclopentyloxypropyl halide under basic conditions. This step typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyclopentyloxypropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific combination of the triazolopyrazine core and the cyclopentyloxypropyl group

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